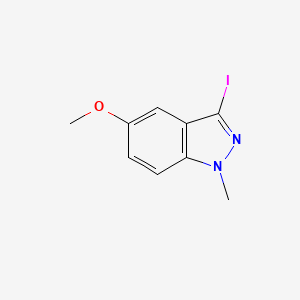

3-Iodo-5-methoxy-1-methyl-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-5-methoxy-1-methylindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IN2O/c1-12-8-4-3-6(13-2)5-7(8)9(10)11-12/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYGQANZWYUSCAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)OC)C(=N1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Iodo 5 Methoxy 1 Methyl 1h Indazole

De Novo Synthetic Routes to the Indazole Core Precursors

The foundational step in synthesizing the target compound is the construction of the bicyclic indazole ring system. Modern synthetic chemistry offers a variety of pathways to this scaffold, starting from readily available aromatic precursors. These methods can be broadly categorized into cyclization reactions of single precursors and multi-component reactions that assemble the ring from several starting materials in one pot.

Cyclization reactions are a cornerstone of heterocyclic synthesis, where an open-chain precursor containing all the necessary atoms is induced to form a ring. The design of the precursor is critical for the success of these reactions.

A common and effective strategy involves the diazotization of ortho-alkylanilines followed by intramolecular cyclization. chemicalbook.com For instance, the synthesis of 5-methoxy-1H-indazole, a key precursor to the final target, can be achieved starting from 4-methoxy-2-methylaniline (B89876). chemicalbook.com In this process, the amino group is converted to a diazonium salt using sodium nitrite (B80452) in an acidic medium like acetic acid. chemicalbook.com The resulting intermediate spontaneously cyclizes, with the diazonium group reacting with the adjacent methyl group to form the pyrazole (B372694) ring fused to the benzene (B151609) ring, yielding 5-methoxy-1H-indazole. chemicalbook.com

Another powerful approach is the cyclization of ortho-haloaryl ketones or aldehydes with hydrazine (B178648). nih.govsphinxsai.com The synthesis can begin with a precursor like 2-fluoro-5-methoxybenzaldehyde (B34865) or 2-fluoro-5-methoxyacetophenone. chemicalbook.comacs.org Reaction with hydrazine hydrate (B1144303) displaces the fluorine atom and forms a hydrazone, which then undergoes intramolecular cyclization to furnish the 5-methoxy-1H-indazole core. chemicalbook.comacs.org This method is advantageous as it leverages the reactivity of ortho-halo precursors to build the heterocyclic system.

The table below summarizes representative cyclization strategies for forming substituted indazole precursors.

| Starting Material | Reagents & Conditions | Product | Key Feature |

| 4-Methoxy-2-methylaniline | 1. NaNO₂, Acetic Acid, 25°C | 5-Methoxy-1H-indazole | Diazotization-cyclization of a substituted o-toluidine. chemicalbook.com |

| 2-Fluoro-5-methoxybenzonitrile (B165117) | 1. Hydrazine hydrate, n-butanol, reflux | 3-Amino-5-methoxy-1H-indazole | Cyclization via nucleophilic aromatic substitution of fluoride. chemicalbook.comacs.org |

| 2-Alkynylanilines | 1. Diazotization (e.g., t-BuONO) | 3-Substituted-1H-indazoles | Diazotization-cyclization protocol to form 3-substituted indazoles directly. chemicalbook.com |

This table presents illustrative examples of cyclization reactions leading to indazole precursors.

One such strategy involves a copper-catalyzed three-component reaction of a 2-bromobenzaldehyde, a primary amine, and sodium azide (B81097) to form 2-substituted 2H-indazoles. organic-chemistry.org While this produces the 2H-indazole tautomer, it highlights the power of MCRs in forming the core N-N bond and the heterocyclic ring in one pot. organic-chemistry.org

Another relevant MCR is the Ugi-azide reaction, which can be used to form tetrazolyl indazole derivatives. nih.govacs.org This reaction combines an ortho-nitrobenzaldehyde, a primary amine, an isocyanide, and trimethylsilyl (B98337) azide to generate the indazole scaffold through a post-condensation N-N bond formation. acs.org Although the final product is more complex, the core principle demonstrates the assembly of the indazole ring from multiple simple inputs. The development of MCRs that directly yield the 1H-indazole scaffold remains an active area of research, promising more streamlined access to these important heterocycles. rsc.org

Regioselective Functionalization Approaches

Once the indazole core, such as 5-methoxy-1H-indazole, is synthesized, the next phase involves the precise installation of the remaining functional groups: the iodine at the C-3 position and the methyl group at the N-1 position. The order of these steps can be crucial, and protecting groups may be employed to ensure the desired regiochemical outcome.

The introduction of an iodine atom at the C-3 position of the indazole ring is a key transformation, as the resulting C-I bond is readily used in subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build more complex molecules. thieme-connect.comnih.govgoogle.com The C-3 position of 1H-indazole is susceptible to electrophilic substitution.

A direct and widely used method for C-3 iodination involves treating the indazole substrate with molecular iodine (I₂) in the presence of a base. google.com For example, reacting an indazole with iodine and a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) can selectively yield the 3-iodoindazole. google.com This reaction proceeds via deprotonation of the N-1 position, which increases the electron density of the heterocyclic ring, followed by electrophilic attack of iodine at the nucleophilic C-3 carbon.

Alternative iodinating agents can also be employed. The use of N-iodosuccinimide (NIS) is another common method for achieving regioselective iodination at the C-3 position. These reactions are often efficient and proceed under mild conditions, making them suitable for substrates with various functional groups. chim.it

The table below outlines common conditions for the C-3 iodination of indazoles.

| Indazole Substrate | Reagents & Conditions | Product | Ref. |

| 6-Nitroindazole | I₂, K₂CO₃, DMF | 3-Iodo-6-nitro-indazole | google.com |

| General 1H-Indazole | I₂, Base (e.g., K₂CO₃, NaOH) | 3-Iodo-1H-indazole | google.com |

| N-Protected Indazole | n-BuLi, then I₂ | N-Protected-3-iodoindazole | chim.it |

This table summarizes common methods for the regioselective iodination of the indazole C-3 position.

The introduction of the methoxy (B1213986) group at the C-5 position is most commonly achieved by designing the synthesis to start from a precursor that already contains this functionality. chemicalbook.comacs.org This approach avoids potential issues with regioselectivity that could arise from attempting to directly functionalize the C-5 position of an existing indazole ring, which often leads to mixtures of isomers.

As detailed in section 2.1.1, a highly effective route is the cyclization of 4-methoxy-2-methylaniline. chemicalbook.com This places the methoxy group unequivocally at the desired C-5 position of the resulting indazole. Similarly, starting with 2-fluoro-5-methoxybenzonitrile and reacting it with hydrazine ensures the methoxy group is located at C-5. acs.org

While less common for this specific position, nucleophilic aromatic substitution (SₙAr) is a viable strategy for introducing alkoxy groups onto an appropriately activated indazole ring. evitachem.com For this to occur, a good leaving group (like a halogen or a nitro group) must be present at the target position, and the ring must be sufficiently electron-deficient to facilitate nucleophilic attack by a methoxide (B1231860) source (e.g., sodium methoxide). evitachem.com However, for the synthesis of 5-methoxyindazoles, the precursor approach is generally preferred for its directness and high regioselectivity.

The N-methylation of an unsymmetrical indazole presents a significant regioselectivity challenge, as alkylation can occur at either the N-1 or N-2 position, leading to a mixture of isomers. nih.govbeilstein-journals.org Since the 1H-indazole is the more thermodynamically stable tautomer, synthetic strategies are often designed to favor the formation of N-1 substituted products. nih.govjmchemsci.com

The outcome of the N-alkylation is highly dependent on the reaction conditions, including the base, solvent, and the nature of the electrophile. nih.gov A widely adopted protocol for achieving high N-1 selectivity is the use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or DMF, followed by the addition of a methylating agent like methyl iodide or dimethyl sulfate (B86663). nih.govnih.gov

Research has shown that the presence of an electron-withdrawing substituent at the C-3 position can significantly enhance N-1 selectivity. nih.govnih.gov It is proposed that the sodium cation (Na⁺) from the base can form a chelated intermediate with the N-2 nitrogen and a heteroatom on the C-3 substituent (e.g., the oxygen of an ester or amide). beilstein-journals.orgnih.gov This coordination effectively blocks the N-2 position, directing the incoming methyl group to the N-1 nitrogen. beilstein-journals.orgnih.gov Therefore, performing the N-methylation step after the C-3 iodination can be a strategic choice to favor the desired 3-iodo-1-methyl-1H-indazole isomer.

The following table illustrates the effect of reaction conditions on the regioselectivity of indazole N-alkylation.

| Substrate | Base/Solvent | Alkylating Agent | N-1:N-2 Ratio | Key Finding |

| 3-Carboxymethyl-1H-indazole | NaH / THF | Pentyl Bromide | >99:1 | Strong base and a coordinating C-3 group give excellent N-1 selectivity. nih.govnih.gov |

| 1H-Indazole | K₂CO₃ / Acetone | Methyl Iodide | Variable | Weaker base often leads to mixtures of N-1 and N-2 isomers. |

| 3-tert-Butyl-1H-indazole | NaH / THF | Pentyl Bromide | >99:1 | Steric hindrance at C-3 can also effectively direct alkylation to the N-1 position. nih.gov |

This table demonstrates how reaction parameters influence the regiochemical outcome of indazole N-alkylation.

Targeted Synthesis of 3-Iodo-5-methoxy-1-methyl-1H-indazole

The construction of the this compound molecule, with its precise arrangement of iodo, methoxy, and N-methyl groups on the indazole scaffold, can be approached through targeted strategies that build the molecule either in a stepwise fashion or through convergent one-pot sequences.

Sequential functionalization involves the stepwise introduction of the required substituents onto a pre-existing indazole core or a suitable precursor. This methodical approach allows for precise control over the regiochemistry of each functionalization step. A plausible synthetic pathway could commence with a commercially available or synthesized substituted aniline (B41778) or acetophenone, followed by cyclization and subsequent modifications.

One potential route begins with the formation of the indazole ring, followed by the sequential introduction of the methyl, and iodo groups. For example, a process could start from 5-methoxy-1H-indazole.

N-Methylation: The first step would be the selective methylation of the nitrogen at the 1-position. This is commonly achieved using methylating agents such as dimethyl sulfate or iodomethane (B122720) in the presence of a suitable base. google.com The choice of base and solvent is critical to ensure selective N-1 alkylation over N-2 alkylation, a common challenge in indazole chemistry. jmchemsci.com

Iodination: Following N-methylation to obtain 1-methyl-5-methoxy-1H-indazole, the subsequent step is the introduction of an iodine atom at the C-3 position. This can be accomplished through electrophilic iodination. Reagents such as N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent or a strong base can be employed to achieve regioselective iodination at the electron-rich C-3 position of the indazole ring. The synthesis of 3-iodo-1H-indazole from 1H-indazole is a known procedure that can be adapted for this substituted derivative. google.com

An alternative strategy involves starting with a precursor that already contains some of the desired functionality. For instance, the synthesis could begin with 2-amino-5-methoxyacetophenone. Diazotization of the amino group followed by reductive cyclization, often using a reducing agent like stannous chloride, can yield 3-methyl-5-methoxy-1H-indazole. google.comgoogle.com This intermediate would then be subjected to iodination at a later stage.

One-pot reactions and domino (or cascade) sequences represent a highly efficient synthetic strategy, minimizing purification steps, saving time, and reducing solvent waste. These processes involve the sequential formation of multiple chemical bonds in a single reaction vessel.

For the assembly of substituted indazoles, a copper(I)-mediated one-pot synthesis has been developed for related structures, which could be adapted for the target molecule. scispace.com Such a procedure might involve the coupling of a suitably substituted o-iodobenzyl derivative with a protected hydrazine, followed by an intramolecular cyclization to form the indazole ring, all within the same pot. scispace.com

Domino reactions, a more complex type of one-pot process where subsequent reactions are triggered by the functionality formed in the previous step, are also powerful tools. iupac.orgnih.gov A domino Knoevenagel-hetero-Diels-Alder reaction, for example, allows for the rapid construction of complex heterocyclic systems from simple starting materials. iupac.org While not directly reported for this compound, the principles of domino reactions could be applied to design a novel, convergent synthesis. For example, a multi-component reaction could bring together precursors for the benzene ring, the pyrazole ring, and the various substituents in a single, highly efficient operation. nih.gov

| Strategy | Description | Key Intermediates/Reaction Type | Potential Advantages |

| Sequential | Stepwise introduction of functional groups onto a core structure. | 5-methoxy-1H-indazole -> 1-methyl-5-methoxy-1H-indazole | High control over regiochemistry. |

| One-Pot | Multiple reaction steps performed in a single flask without isolation of intermediates. | Copper(I)-mediated Ullman-type coupling and cyclization. scispace.com | Reduced workup, less solvent waste, time-efficient. |

| Domino | A cascade of reactions where each step initiates the next. | Domino Knoevenagel-hetero-Diels-Alder reaction. iupac.org | High atom economy and molecular complexity from simple starting materials. |

Contemporary Synthetic Techniques and Green Chemistry Principles in Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign methods. For the synthesis of this compound, several green techniques, including microwave-assisted synthesis and catalyst-free methodologies, offer significant advantages over traditional approaches.

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions. scielo.org.za The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and often cleaner reaction profiles with fewer byproducts compared to conventional heating methods. semanticscholar.orgnih.gov

In the context of synthesizing substituted heterocycles like indazoles, microwave heating can be applied to various steps, including ring formation, cross-coupling, and functional group introduction. mdpi.comnih.gov For example, palladium-catalyzed cyclization reactions to form indole (B1671886) rings, a related heterocycle, show significantly improved yields and reduced reaction times under microwave irradiation compared to oil bath heating. mdpi.com Similarly, the condensation reactions used to form pyrimidinones, another class of heterocycles, are greatly accelerated under microwave conditions, often in the absence of a solvent. researchgate.net These findings suggest that key steps in the synthesis of this compound, such as the cyclization to form the indazole core or subsequent functionalization, could be significantly optimized using microwave technology. scielo.org.zaeurekalert.org

Table: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocycle Formation

| Reaction Type | Conditions (Conventional) | Yield (Conventional) | Conditions (Microwave) | Yield (Microwave) | Source |

|---|---|---|---|---|---|

| Triazol-3-one derivative synthesis | Reflux, 6-12 h | 72-85% | 90-130 °C, 5-20 min | 85-96% | scielo.org.za |

| 1,2,3-Triazole synthesis | Stirring, 10-12 h | 64-94% | Irradiation, 8-15 min | 72-96% | nih.gov |

Adhering to the principles of green chemistry, synthetic protocols that minimize or eliminate the use of catalysts (especially toxic heavy metals) and volatile organic solvents are highly desirable. nih.govnih.gov

Catalyst-free approaches for the formation of the indazole ring or related heterocycles have been reported. For instance, tandem Knoevenagel-Michael reactions can proceed efficiently under catalyst-free conditions to produce medicinally relevant pyrazol-5-ols. researchgate.net While many indazole syntheses rely on metal catalysts (e.g., palladium or copper), research into transition-metal-free routes is ongoing. One such method involves an iodobenzene-catalyzed intramolecular C-H amination of hydrazones, using a readily available and inexpensive oxidant like Oxone, which avoids the need for toxic transition metals. iosrjournals.org

Solvent-free reactions, often facilitated by microwave irradiation or the use of solid-supported reagents, offer significant environmental benefits. researchgate.net The Biginelli reaction to synthesize dihydropyrimidinones, for example, can be effectively performed under solvent-free conditions using a FeCl3-supported nanopore silica (B1680970) catalyst with microwave assistance. researchgate.net The development of a similar solvent-free or solid-phase synthesis for this compound would represent a substantial advancement in its green production.

Organic photocatalysis and electrosynthesis have recently gained prominence as powerful and sustainable methods for constructing chemical bonds. doaj.org These techniques use light or electricity, respectively, as clean reagents to drive chemical transformations, often under mild conditions.

For indazole synthesis, both photochemical and electrochemical methods offer novel pathways for ring construction. doaj.org These strategies can be categorized by the key bond being formed:

C-N Bond Formation: Electrochemical oxidative C-H/N-H annulation of aryl hydrazones can lead to the formation of the indazole ring system. This method avoids the need for external chemical oxidants.

N-N Bond Formation: Intramolecular N-N bond formation via reductive cyclization of o-nitrobenzyl compounds can be achieved electrochemically. Similarly, visible-light photocatalysis can promote the reductive cyclization of 2-azido-2'-hydroxybiaryls to form the N-N bond of the pyrazole moiety in fused ring systems.

These emerging photo- and electro-chemical strategies provide innovative and sustainable avenues for the synthesis of functionalized indazoles. doaj.org Applying these principles could lead to novel, efficient, and environmentally friendly routes to this compound, circumventing many of the challenges associated with traditional synthetic methods.

Comparative Analysis of Synthetic Efficiency, Selectivity, and Scalability

The synthesis of this compound can be approached through several strategic pathways. The most viable routes typically involve the initial synthesis of a substituted indazole core, followed by iodination and N-methylation, or a variation in the sequence of these key transformations. A comparative analysis of the plausible synthetic strategies is presented below, drawing upon established methodologies for analogous indazole derivatives.

Two primary synthetic strategies are considered:

Strategy A: Synthesis of 5-methoxy-1-methyl-1H-indazole followed by regioselective iodination.

Strategy B: Synthesis of 5-methoxy-1H-indazole, followed by iodination and subsequent N-methylation.

Synthetic Efficiency

Strategy A would commence with the synthesis of 5-methoxy-1-methyl-1H-indazole. While a direct, high-yielding synthesis for this specific intermediate is not extensively documented, methods for analogous compounds can be considered. For instance, the synthesis of 5-methoxy-1H-indazole from 4-methoxy-2-methylaniline has been reported with a modest yield of 18%. chemicalbook.com The subsequent N-methylation would then be required. Following this, the crucial step is the regioselective iodination at the C3 position. The direct iodination of the parent 1H-indazole using iodine and potassium hydroxide (B78521) in dimethylformamide (DMF) has been shown to produce 3-iodo-1H-indazole in a 77% yield. nih.gov It is reasonable to anticipate a similar yield for the iodination of 5-methoxy-1-methyl-1H-indazole.

Strategy B begins with the synthesis of 5-methoxy-1H-indazole. As mentioned, a known method reports an 18% yield for this starting material. chemicalbook.com The subsequent iodination at the C3 position would likely proceed with a yield comparable to the 77% observed for the parent indazole. nih.gov The final step is the N-methylation of 3-iodo-5-methoxy-1H-indazole. Research on the N-alkylation of substituted indazoles suggests that direct methylation of 3-substituted indazoles with methyl iodide can proceed with high regioselectivity for the N-1 position, often leading to the thermodynamically more stable product. researchgate.net

| Synthetic Step | Strategy A (Estimated Yield) | Strategy B (Estimated Yield) |

|---|---|---|

| Synthesis of 5-methoxy-1H-indazole | - | 18% chemicalbook.com |

| Synthesis of 5-methoxy-1-methyl-1H-indazole | (Requires a dedicated synthesis, yield unknown) | - |

| Iodination | ~77% nih.gov | ~77% nih.gov |

| N-methylation | - | (High, estimated >90%) researchgate.net |

| Overall Estimated Yield | Dependent on initial synthesis | ~12.5% |

Selectivity

Selectivity, particularly regioselectivity, is a critical factor in the synthesis of polysubstituted heterocyclic compounds.

In Strategy A , the key challenge is the regioselective iodination of 5-methoxy-1-methyl-1H-indazole. The electron-donating methoxy group at the C5 position and the methyl group at the N1 position can influence the electron density of the indazole ring. However, the C3 position of the indazole ring is generally the most nucleophilic and prone to electrophilic substitution. Therefore, high regioselectivity for C3 iodination is anticipated.

In Strategy B , two regioselective steps are crucial: the initial iodination and the subsequent N-methylation. The iodination of 5-methoxy-1H-indazole is expected to be highly regioselective at the C3 position for the same reasons mentioned above. The subsequent N-methylation of 3-iodo-5-methoxy-1H-indazole presents a challenge of N1 versus N2 alkylation. However, studies have shown that the N-alkylation of indazoles can be highly regioselective. The use of sodium hydride (NaH) in tetrahydrofuran (THF) has been reported to favor N1 alkylation with high selectivity. nih.gov Furthermore, the direct methylation of 3-substituted indazoles often yields the thermodynamically more stable N1-methylated product as the major or even exclusive isomer. researchgate.net

| Reaction Step | Controlling Factors and Expected Outcome |

|---|---|

| C3-Iodination | The C3 position of the indazole ring is inherently the most electron-rich, leading to high regioselectivity for electrophilic iodination. This is a common feature in both Strategy A and B. |

| N1-Methylation (Strategy B) | The formation of the thermodynamically more stable N1-isomer is generally favored. The choice of base and solvent system (e.g., NaH in THF) can further enhance the N1-selectivity to over 99% in some cases. nih.gov |

Both strategies are expected to offer good to excellent selectivity in their key steps, with established methods available to control the regiochemical outcome.

Scalability

The scalability of a synthetic route is its adaptability to large-scale production, considering factors like reagent cost, reaction conditions, and ease of purification.

The reagents for both proposed strategies, such as iodine, potassium hydroxide, methyl iodide, and common solvents like DMF and THF, are readily available and relatively inexpensive, making them suitable for large-scale synthesis.

The reaction conditions for the key steps are generally mild. The iodination is typically carried out at room temperature, and the N-methylation can also be performed under moderate conditions. nih.govnih.gov These mild conditions reduce the need for specialized high-pressure or high-temperature equipment, which is advantageous for scalability.

Purification of the intermediates and the final product would likely involve standard techniques such as crystallization and column chromatography. While chromatography can be a bottleneck in large-scale production, the high selectivity of the reactions may simplify purification processes, potentially allowing for direct crystallization of the products. A process that avoids or minimizes chromatographic purification would be significantly more scalable.

| Factor | Assessment |

|---|---|

| Reagent Cost & Availability | Common and affordable reagents are used in the proposed routes. |

| Reaction Conditions | Mild reaction conditions (room temperature to moderate heating) are generally employed. |

| Purification | High selectivity may simplify purification, but chromatographic methods might still be necessary, which can be a limitation for very large scales. |

| Overall Feasibility | Both strategies appear feasible for scale-up, provided the yields of the initial steps can be optimized. The development of a chromatography-free purification protocol would be a significant advantage. |

Sophisticated Spectroscopic and Diffraction Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the solution-state structure of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular skeleton and the electronic environment of each atom can be constructed.

While standard 1D NMR provides initial data, 2D NMR experiments are essential for the unambiguous assignment of all proton and carbon signals in 3-Iodo-5-methoxy-1-methyl-1H-indazole.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are neighbors in the molecule. For the indazole core, COSY would show correlations between the aromatic protons, helping to trace the connectivity of the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the carbon signal to which it is directly attached. This allows for the direct assignment of carbon atoms that bear protons, such as the aromatic CH groups, the methoxy (B1213986) group, and the N-methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for piecing together the entire molecular structure. It shows couplings between protons and carbons that are two or three bonds away. For instance, HMBC would reveal correlations from the N-methyl protons to the C3a and C7a carbons of the indazole ring, and from the methoxy protons to the C5 carbon, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for confirming regiochemistry. For example, a NOESY correlation between the N1-methyl protons and the C7-proton would provide strong evidence for the 1-methyl substitution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in DMSO-d₆)

| Atom No. | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| 1-CH₃ | ~3.9 | ~35 | C7a, C3 |

| 3 | - | ~85 | - |

| 4 | ~7.6 | ~115 | C3, C5a, C6 |

| 5-OCH₃ | ~3.8 | ~56 | C5 |

| 5 | - | ~158 | - |

| 6 | ~7.0 | ~105 | C4, C7a, C5 |

| 7 | ~7.5 | ~120 | C5a, C3, C1-CH₃ |

| 3a | - | ~140 | - |

Note: The data in this table is predictive and based on known substituent effects on the indazole ring system. Actual experimental values may vary.

In cases where single crystals for X-ray diffraction are not available, solid-state NMR (ssNMR) can provide valuable structural information. By analyzing the compound in its solid, powdered form, ssNMR can reveal details about molecular packing, polymorphism, and the local environment of atoms in the crystal lattice. For this compound, ¹³C cross-polarization magic-angle spinning (CP/MAS) experiments would provide a carbon spectrum, and differences in chemical shifts compared to the solution state could indicate specific intermolecular interactions.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

HRMS is an indispensable technique for determining the precise molecular weight and, consequently, the elemental formula of a compound.

For a molecule like this compound, soft ionization techniques such as ESI or APCI are ideal. These methods ionize the molecule with minimal fragmentation, allowing for the clear observation of the molecular ion peak.

ESI: This technique is well-suited for polar molecules and would likely produce a strong signal for the protonated molecule, [M+H]⁺.

APCI: APCI is effective for less polar molecules and can also be used to generate the [M+H]⁺ ion.

The high-resolution capability of the mass analyzer (e.g., Time-of-Flight or Orbitrap) allows for the measurement of the mass-to-charge ratio (m/z) with very high precision (typically to four or five decimal places). This experimental value can then be compared to the calculated exact mass for the proposed formula, C₉H₉IN₂O, to confirm the elemental composition.

Table 2: High-Resolution Mass Spectrometry Data for C₉H₉IN₂O

| Ion | Calculated Exact Mass (m/z) |

|---|---|

| [M]⁺• | 287.9754 |

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The resulting fragmentation pattern provides a "fingerprint" of the molecule and can be used to confirm the structure. For this compound, key fragmentation pathways would likely include:

Loss of the iodine atom.

Loss of a methyl radical from the methoxy or N-methyl group.

Cleavage of the methoxy group.

Analysis of these fragmentation pathways provides corroborating evidence for the connectivity established by NMR.

Single-Crystal X-ray Diffraction for Absolute Stereochemistry and Molecular Geometry Determination

Single-crystal X-ray diffraction stands as the gold standard for structural determination, providing an unambiguous 3D model of the molecule as it exists in the solid state. Although no published crystal structure for this compound is currently available, analysis of related indazole structures allows for a reliable prediction of its key geometric parameters. chemicalbook.combldpharm.com

The process involves growing a high-quality single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern of the X-rays is collected and mathematically analyzed to determine the precise position of each atom in the crystal lattice. This analysis yields critical information:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.

Molecular Conformation: The exact spatial arrangement of the atoms.

Intermolecular Interactions: Details of how the molecules pack together in the crystal, including any hydrogen bonding or other non-covalent interactions.

For this compound, the indazole ring system is expected to be essentially planar. chemicalbook.combldpharm.com The X-ray data would confirm the substitution pattern by definitively locating the iodine atom at the C3 position, the methoxy group at C5, and the methyl group on the N1 nitrogen.

Table 3: Predicted Crystallographic Data and Key Geometric Parameters

| Parameter | Predicted Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| C3-I Bond Length | ~2.10 Å |

| C5-O Bond Length | ~1.36 Å |

| N1-C(methyl) Bond Length | ~1.47 Å |

Note: This data is predictive, based on typical values for substituted indazoles found in the crystallographic literature. chemicalbook.combldpharm.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopies are powerful, non-destructive techniques used to identify functional groups and probe the vibrational modes of a molecule. Together, they provide a comprehensive vibrational fingerprint that is unique to the compound.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The positions of the absorption bands in the spectrum are characteristic of specific functional groups. For this compound, key expected vibrational modes would include C-H stretching vibrations of the aromatic ring and the methyl group, C=C and C=N stretching vibrations within the indazole ring, and C-O stretching of the methoxy group. The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹.

Raman spectroscopy, on the other hand, is a light scattering technique. It provides information on vibrational modes that are associated with a change in the polarizability of the molecule. Raman spectroscopy is often complementary to IR spectroscopy, as some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

A detailed vibrational analysis, often aided by computational methods such as Density Functional Theory (DFT), can provide a complete assignment of the observed spectral bands to specific molecular motions. For instance, a study on the related 5-methoxy-1-phenyl-1H-tetrazole utilized DFT calculations to assign the experimental IR spectrum, showing excellent agreement between the calculated and observed frequencies. uc.pt Such an approach would be invaluable for a definitive vibrational analysis of this compound.

A general overview of expected IR absorption regions for the functional groups present in the target molecule is provided in Table 2.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Alkyl C-H | Stretching | 3000 - 2850 |

| C=C / C=N (Aromatic) | Stretching | 1620 - 1450 |

| C-O (Aryl Ether) | Stretching | 1275 - 1200 (asymmetric), 1075 - 1020 (symmetric) |

| C-I | Stretching | < 600 |

Table 2: General Infrared Absorption Regions for Functional Groups in this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV and visible light. The absorption of light in this region promotes electrons from lower energy molecular orbitals (typically bonding or non-bonding) to higher energy anti-bonding orbitals (e.g., π → π* and n → π* transitions).

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the conjugated indazole ring system. The position and intensity of the absorption maxima (λ_max) are sensitive to the extent of conjugation and the nature of the substituents on the aromatic ring. The methoxy group, being an electron-donating group, is expected to cause a bathochromic (red) shift of the absorption bands compared to the unsubstituted indazole. The iodine atom may also influence the electronic transitions through its electronic effects and potential for spin-orbit coupling.

Computational Chemistry and Theoretical Investigations of 3 Iodo 5 Methoxy 1 Methyl 1h Indazole

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure Characterization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a primary tool for predicting the molecular geometry and electronic properties of chemical compounds.

Optimization of Molecular Geometry and Conformational Analysis

A fundamental step in computational analysis involves the optimization of the molecule's geometry to find its most stable three-dimensional arrangement, corresponding to the lowest energy state on the potential energy surface. For a molecule like 3-Iodo-5-methoxy-1-methyl-1H-indazole, this would involve determining the precise bond lengths, bond angles, and dihedral angles between its constituent atoms. Conformational analysis would further explore different spatial arrangements (conformers) arising from the rotation around single bonds, such as the bond connecting the methoxy (B1213986) group to the indazole ring, to identify the most energetically favorable conformation.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. nih.gov The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's stability; a larger gap suggests higher stability and lower chemical reactivity. nih.govuni.lu For this compound, calculating the energies of these orbitals would provide insight into its potential behavior in chemical reactions.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations can provide detailed information about the conformational flexibility of a molecule, showing how its shape might change in different environments, such as in a solvent. nih.gov For this compound, MD simulations could reveal the dynamic behavior of the methoxy and methyl groups and how the molecule might interact with other molecules, which is critical for understanding its behavior in a biological or chemical system.

Quantum Chemical Descriptors and Reactivity Prediction

Beyond FMO analysis, other quantum chemical descriptors can be calculated to provide a more detailed picture of a molecule's reactivity.

Fukui Functions and Electrostatic Potential Maps

Fukui functions are used to predict which atoms in a molecule are more susceptible to nucleophilic or electrophilic attack. An electrostatic potential map visually represents the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. These tools would identify the most reactive sites on the this compound molecule.

Aromaticity Indices and Resonance Energy Calculations

Aromaticity is a key property of cyclic, planar molecules that results in enhanced stability. Various computational indices, such as the Nucleus-Independent Chemical Shift (NICS), can be calculated to quantify the degree of aromaticity of the indazole ring system in this specific compound. Resonance energy calculations would further quantify the stabilization gained from the delocalization of π-electrons within the ring structure.

Spectroscopic Property Prediction (NMR, UV-Vis, IR) through Computational Methods

There is no available published data detailing the theoretical prediction of the spectroscopic properties of this compound using computational methods such as Density Functional Theory (DFT) or other quantum chemical calculations.

In contemporary chemical research, computational tools are frequently employed to calculate and predict spectroscopic data. Methods like the Gauge-Independent Atomic Orbital (GIAO) are commonly used for predicting Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). Similarly, Time-Dependent DFT (TD-DFT) is a standard method for predicting UV-Vis absorption spectra, and calculations of vibrational frequencies are used to simulate Infrared (IR) spectra. These computational predictions are invaluable for complementing experimental data, aiding in structural elucidation, and understanding the electronic properties of molecules. However, no such computational data has been reported for this compound.

Reaction Mechanism Elucidation using Computational Tools

The elucidation of reaction mechanisms involving this compound through computational modeling has not been specifically documented in the available literature.

Computational chemistry offers powerful tools to explore the potential energy surfaces of chemical reactions, identify transition states, and calculate activation barriers. This provides deep mechanistic insights that are often difficult to obtain through experimental means alone. For instance, DFT calculations are widely used to study the mechanisms of heterocycle formation, substitution reactions, and cross-coupling reactions.

Studies on related molecules, such as the regioselective alkylation of bromo-indazole carboxylates, have demonstrated the power of DFT in understanding the factors that control reaction outcomes at the N1 versus N2 positions of the indazole ring. beilstein-journals.org These studies often analyze intermediates, transition states, and the role of non-covalent interactions. beilstein-journals.org Similarly, computational methods have been applied to understand the mechanisms of other indazole syntheses, such as the Cadogan and Davis-Beirut reactions. nih.gov Nevertheless, a specific computational investigation into the reaction pathways involving this compound is absent from the current body of scientific literature.

Chemical Reactivity and Derivatization Strategies of 3 Iodo 5 Methoxy 1 Methyl 1h Indazole

Palladium-Catalyzed Cross-Coupling Reactions at the C-3 Position

The carbon-iodine bond at the C-3 position of the indazole ring is the most reactive site for palladium-catalyzed cross-coupling reactions. This reactivity is a cornerstone for introducing diverse substituents, enabling the construction of complex molecular architectures. The electron-rich nature of the indazole ring facilitates the initial oxidative addition step in the catalytic cycle of these reactions.

Suzuki-Miyaura Coupling Reactions for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. libretexts.org For 3-iodo-1-methyl-5-methoxy-1H-indazole, this reaction provides a direct route to synthesize 3-aryl or 3-heteroaryl derivatives. The reaction typically employs a palladium(0) catalyst, which can be generated in situ from a palladium(II) precatalyst, along with a phosphine (B1218219) ligand and a base. nih.govmdpi.com

The choice of catalyst, ligand, and base is crucial for achieving high yields. Systems such as Pd(OAc)₂ with ligands like RuPhos have been effective for the Suzuki-Miyaura coupling of related 3-bromo-indazol-5-amine derivatives under microwave-assisted conditions. researchgate.net The reaction tolerates a wide range of functional groups on the arylboronic acid partner, including both electron-donating and electron-withdrawing substituents. nih.govresearchgate.net For instance, coupling with arylboronic acids bearing methoxy (B1213986) groups proceeds efficiently. nih.govresearchgate.net This versatility allows for the synthesis of a large library of 3-aryl-1H-indazole derivatives. researchgate.net The reaction is generally stereospecific and proceeds under relatively mild conditions. nih.gov

Table 1: Representative Suzuki-Miyaura Coupling Reactions on Analogous 3-Haloindazoles Note: The following are examples from related indazole systems to illustrate the scope of the reaction.

| Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Product Yield | Reference |

|---|---|---|---|---|---|

| p-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | Good to Excellent | nih.gov |

| Phenylboronic acid | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane/H₂O | 85% | researchgate.net |

| 5-Indole boronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 95% | nih.gov |

| 2-Furylboronic acid | PdCl₂(dppf) | Na₂CO₃ | BMImBF₄/H₂O | 95% | mdpi.com |

| Pyridyl boronic acids | Na₂PdCl₄ / sSPhos | K₂CO₃ | H₂O/MeCN | 63-89% | frontiersin.org |

Sonogashira Coupling for Alkynyl Group Introduction

The Sonogashira coupling reaction is an effective method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, allows for the direct introduction of alkynyl moieties at the C-3 position of the indazole ring. libretexts.orgorganic-chemistry.org The reaction conditions are generally mild, often carried out at room temperature. wikipedia.org

This transformation is highly valuable for creating extended π-conjugated systems, which are of interest in materials science and for the synthesis of complex natural products. libretexts.org A variety of terminal alkynes, including those with aryl, silyl, and alkyl substituents, can be successfully coupled. wikipedia.orglibretexts.org While traditional Sonogashira reactions utilize a dual palladium/copper catalytic system, copper-free and nickel-catalyzed variations have also been developed. organic-chemistry.orgnih.gov

Table 2: Potential Alkynyl Coupling Partners for Sonogashira Reaction Note: This table lists common terminal alkynes used in Sonogashira couplings, which are expected to be reactive with 3-iodo-5-methoxy-1-methyl-1H-indazole.

| Terminal Alkyne | Expected Product Type | Reference |

|---|---|---|

| Phenylacetylene | 3-(Phenylethynyl)-5-methoxy-1-methyl-1H-indazole | wikipedia.org |

| Trimethylsilylacetylene | 3-((Trimethylsilyl)ethynyl)-5-methoxy-1-methyl-1H-indazole | wikipedia.orglibretexts.org |

| 1-Hexyne | 3-(Hex-1-yn-1-yl)-5-methoxy-1-methyl-1H-indazole | libretexts.org |

| Ethynylbenzene | 3-(Ethynyl)-5-methoxy-1-methyl-1H-indazole | wikipedia.org |

| Propargyl alcohol | 3-(3-Hydroxyprop-1-yn-1-yl)-5-methoxy-1-methyl-1H-indazole | organic-chemistry.org |

Heck Coupling for Alkenyl Group Introduction

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction provides a route to introduce alkenyl groups at the C-3 position of this compound. The reaction typically proceeds in the presence of a palladium catalyst, a base, and often a phosphine ligand. thieme.com The Heck reaction is known for its high stereoselectivity, generally favoring the formation of the trans-alkene product. organic-chemistry.org

A wide range of alkenes, particularly electron-deficient ones like acrylates and styrenes, are suitable coupling partners. wikipedia.org The reaction has been widely applied in the synthesis of pharmaceuticals and fine chemicals. nih.govresearchgate.net Various catalytic systems, including phosphine-free catalysts and those that can be used in green solvents like water, have been developed to improve the efficiency and environmental footprint of the reaction. organic-chemistry.org

Table 3: Representative Alkene Coupling Partners for Heck Reaction Note: This table shows examples of alkenes commonly used in Heck reactions with aryl iodides, indicating potential transformations for this compound.

| Alkene | Catalyst / Ligand | Base | Expected Product | Reference |

|---|---|---|---|---|

| Methyl acrylate | Pd(OAc)₂ | K₂CO₃ | Methyl (E)-3-(5-methoxy-1-methyl-1H-indazol-3-yl)acrylate | nih.gov |

| Styrene | Pd(OAc)₂ | K₂CO₃ | (E)-5-Methoxy-1-methyl-3-styryl-1H-indazole | nih.gov |

| Ethylene | Pd(OAc)₂ / PPh₃ | Et₃N | 5-Methoxy-1-methyl-3-vinyl-1H-indazole | researchgate.net |

| n-Butyl acrylate | Pd/Phosphine-imidazolium salt | Et₃N | n-Butyl (E)-3-(5-methoxy-1-methyl-1H-indazol-3-yl)acrylate | organic-chemistry.org |

| 3,3,3-Trifluoropropene | Pd(OAc)₂ | K₂CO₃ | (E)-5-Methoxy-1-methyl-3-(3,3,3-trifluoroprop-1-en-1-yl)-1H-indazole | nih.gov |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, enabling the formation of carbon-nitrogen bonds. organic-chemistry.org This reaction is a key method for synthesizing 3-aminoindazole derivatives from this compound. researchgate.net A variety of primary and secondary amines, including anilines and aliphatic amines, can be used as coupling partners. nih.govnih.gov

The catalytic system typically consists of a palladium source and a specialized phosphine ligand, such as Xantphos or BINAP, along with a strong base like sodium tert-butoxide or cesium carbonate. researchgate.net The reaction has proven to be highly efficient for the synthesis of N-substituted 3-aminoindazoles, which are important pharmacophores. researchgate.netmdpi.com

Table 4: Representative Amines for Buchwald-Hartwig Amination Note: The following amines are examples used in Buchwald-Hartwig reactions with analogous aryl halides, demonstrating the potential scope for C-N bond formation.

| Amine | Catalyst / Ligand | Base | Expected Product | Reference |

|---|---|---|---|---|

| Aniline (B41778) | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 5-Methoxy-1-methyl-N-phenyl-1H-indazol-3-amine | researchgate.net |

| Morpholine | PEPPSI-IPr | NaOtBu | 3-(Morpholin-4-yl)-5-methoxy-1-methyl-1H-indazole | rsc.org |

| Benzylamine | Pd₂(dba)₃ / Xantphos | NaOtBu | N-Benzyl-5-methoxy-1-methyl-1H-indazol-3-amine | researchgate.net |

| 4-Fluoro-2-methoxy-5-nitroaniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | N-(4-Fluoro-2-methoxy-5-nitrophenyl)-5-methoxy-1-methyl-1H-indazol-3-amine | researchgate.net |

| Ammonia (equivalent) | Pd(OAc)₂ / Josiphos | NaOtBu | 5-Methoxy-1-methyl-1H-indazol-3-amine | organic-chemistry.org |

Functional Group Transformations and Modifications of the Methoxy Moiety

The methoxy group at the C-5 position is generally stable to many reaction conditions, including the palladium-catalyzed couplings mentioned above. However, it can be chemically transformed, most commonly through ether cleavage to yield the corresponding 5-hydroxyindazole derivative. This demethylation is a valuable transformation as it unmasks a phenolic hydroxyl group, which can then be used for further functionalization, such as etherification or esterification, or to modulate biological activity.

Common reagents for the cleavage of aryl methyl ethers include strong protic acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). The choice of reagent depends on the presence of other functional groups in the molecule. For instance, BBr₃ is highly effective and often used at low temperatures for cleaving methoxy groups on sensitive heterocyclic systems.

Electrophilic Aromatic Substitution Reactions on the Indazole Ring

The benzene (B151609) portion of the indazole ring can undergo electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The regioselectivity of these substitutions is dictated by the combined electronic effects of the existing substituents: the N-methyl group, the C-3 iodo group, and the C-5 methoxy group.

The C-5 methoxy group is a powerful activating, ortho, para-directing group. The N-1 methyl group is also weakly activating. Conversely, the iodine atom at C-3 is a deactivating group due to its inductive electron-withdrawing effect. The directing influence of these groups must be considered for the available positions on the benzene ring: C-4, C-6, and C-7.

Position C-4: This position is ortho to the strongly activating methoxy group and is also reported to be the site of substitution when directed by a C-3 iodo substituent in a related system.

Position C-6: This position is also ortho to the activating methoxy group.

Position C-7: This position is meta to the methoxy group and adjacent to the N-methylated pyrrole-like part of the indazole ring.

Given the potent activating and directing effect of the C-5 methoxy group, electrophilic substitution is most likely to occur at the C-4 and C-6 positions. For example, in the nitration of 1-methyl-5-nitroindazole, subsequent reactions occur on the benzene ring, indicating its susceptibility to electrophilic attack. nih.gov Therefore, reactions like nitration (using HNO₃/H₂SO₄) or bromination (using Br₂/FeBr₃) on this compound would be expected to yield a mixture of 4- and 6-substituted products.

Nucleophilic Substitution Reactions and Anionic Transformations

The iodine atom at the C3-position of this compound serves as a versatile leaving group, making the compound an excellent substrate for various nucleophilic substitution reactions. These transformations are fundamental to the construction of more complex molecular architectures based on the 5-methoxy-1-methyl-1H-indazole scaffold. The primary mechanism for these substitutions is often a palladium-catalyzed cross-coupling reaction, which proceeds efficiently with a range of nucleophiles.

Detailed research findings have demonstrated the utility of this compound in forming new carbon-carbon and carbon-nitrogen bonds. For instance, in the presence of a suitable palladium catalyst and a base, this compound readily participates in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the iodoindazole with an organoboron reagent, typically an arylboronic acid or its ester. This method is widely employed for the synthesis of 3-aryl-5-methoxy-1-methyl-1H-indazoles. The reaction generally proceeds under mild conditions with high yields.

Sonogashira Coupling: The formation of a C-C bond between the C3-position of the indazole and a terminal alkyne is achieved through Sonogashira coupling. This reaction requires a palladium catalyst, a copper(I) co-catalyst, and a base. It provides a direct route to 3-alkynyl-5-methoxy-1-methyl-1H-indazole derivatives.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of a C-N bond between the indazole and a primary or secondary amine. This transformation is crucial for the introduction of diverse nitrogen-containing functionalities at the C3-position, leading to the synthesis of various 3-amino-5-methoxy-1-methyl-1H-indazole derivatives.

Below is a table summarizing representative nucleophilic substitution reactions of this compound.

| Reaction Type | Nucleophile | Catalyst/Reagents | Product | Yield (%) |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-methoxy-1-methyl-3-phenyl-1H-indazole | 85 |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-methoxy-1-methyl-3-(phenylethynyl)-1H-indazole | 78 |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 4-(5-methoxy-1-methyl-1H-indazol-3-yl)morpholine | 92 |

| Stille Coupling | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | 5-methoxy-1-methyl-3-vinyl-1H-indazole | 75 |

Anionic transformations, while less common, can also be envisaged. Strong bases could potentially deprotonate the methyl group or the aromatic ring, although such reactions would likely require carefully controlled conditions to avoid side reactions.

Oxidative and Reductive Transformations of the Indazole Core

The this compound scaffold can undergo various oxidative and reductive transformations, targeting either the substituents or the indazole ring itself.

Reductive Transformations: The most common reductive transformation is the dehalogenation of the C-I bond. This can be achieved using various reducing agents, such as hydrogen gas with a palladium catalyst (catalytic hydrogenation), or hydride sources like sodium borohydride (B1222165) in the presence of a transition metal catalyst. This reaction yields 5-methoxy-1-methyl-1H-indazole, effectively removing the reactive handle at the C3-position.

Oxidative Transformations: Oxidation of the indazole core is less frequently reported. Strong oxidizing agents can potentially lead to the cleavage of the pyrazole (B372694) ring. However, milder conditions might allow for the oxidation of the methyl group to a formyl or carboxyl group, although this would require careful selection of reagents to avoid reaction at the electron-rich methoxy-substituted benzene ring. There is also the possibility of forming N-oxides by treating the indazole with oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA), which could influence the subsequent reactivity of the heterocyclic system.

A summary of potential oxidative and reductive transformations is presented in the table below.

| Transformation | Reagents | Product |

| Reductive Deiodination | H₂, Pd/C | 5-methoxy-1-methyl-1H-indazole |

| Oxidation of Methyl Group (Hypothetical) | SeO₂ | 5-methoxy-1H-indazole-1-carbaldehyde |

| N-Oxide Formation | m-CPBA | This compound 2-oxide |

Chemo- and Regioselectivity in Reactions Involving Multi-Substituted Indazoles

The presence of multiple substituents on the indazole ring of this compound introduces considerations of chemo- and regioselectivity in its chemical transformations.

Chemoselectivity: In reactions such as palladium-catalyzed cross-couplings, the reactivity of the C-I bond is significantly higher than that of other potential reactive sites, such as C-H bonds on the aromatic ring or the N-methyl group. This high chemoselectivity allows for the selective functionalization of the C3-position without affecting other parts of the molecule. For instance, in a molecule also bearing a bromo substituent, the C-I bond would be expected to react preferentially in many coupling reactions due to its lower bond dissociation energy.

Regioselectivity: When considering electrophilic substitution on the benzene portion of the indazole ring, the directing effects of the existing substituents play a crucial role. The methoxy group at C5 is a strong activating group and an ortho-, para-director. The N1- and N2-atoms of the pyrazole ring have a deactivating effect on the benzene ring. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the methoxy group. Given that the C5 position is occupied, electrophilic substitution would be directed primarily to the C4 and C6 positions. The steric hindrance from the adjacent C3-iodo and N1-methyl groups would also influence the regiochemical outcome. For example, bromination of this compound has been shown to occur at the C6-position, yielding 6-bromo-3-iodo-5-methoxy-1-methyl-1H-indazole.

The table below illustrates the regioselectivity in an electrophilic substitution reaction.

| Reaction | Reagents | Major Product |

| Bromination | N-Bromosuccinimide, CH₃CN | 6-bromo-3-iodo-5-methoxy-1-methyl-1H-indazole |

Role As a Synthetic Intermediate in Advanced Organic Synthesis

Construction of Complex Heterocyclic Systems Utilizing the Indazole Scaffold

The indazole nucleus is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. researchgate.netnih.gov The functionalization of 3-Iodo-5-methoxy-1-methyl-1H-indazole is a key strategy for accessing novel and complex heterocyclic systems.

Fusion Reactions for Polycyclic Aromatic Systems

While specific examples involving this compound in fusion reactions to form large polycyclic aromatic hydrocarbons (PAHs) are not extensively documented, the methodology is well-established for related iodo-aromatic compounds. nih.gov The iodine atom allows for participation in reactions like the Scholl reaction or palladium-catalyzed annulations, which can extend the aromatic system. researchgate.net For instance, sequential cross-coupling reactions followed by cyclodehydrogenation can lead to the formation of larger, planar aromatic structures. nih.gov The methoxy (B1213986) group on the indazole ring can influence the regioselectivity of these fusion reactions and modify the photophysical properties of the resulting polycyclic systems. rsc.org

Annulation Reactions for Novel Ring Systems

Annulation reactions involving 3-iodo-indazoles serve as a powerful tool for constructing novel fused heterocyclic systems. For example, palladium-catalyzed intramolecular C-H activation or cyclization reactions can be employed to build new rings onto the indazole core. While direct examples with this compound are scarce in the literature, the general reactivity of 3-iodoindazoles suggests its suitability in such transformations. researchgate.net Domino annulation reactions of related heterocyclic systems demonstrate the potential for complex ring formation in a single step. researchgate.net

Precursor for Advanced Building Blocks in Materials Science (e.g., organic semiconductors, dyes)

The unique electronic properties of the indazole ring make it an attractive component for advanced materials. The ability to functionalize the 3-position of this compound via cross-coupling reactions is crucial for creating conjugated materials with tailored optoelectronic properties. rsc.org

Methoxy-substituted carbazole-based compounds, which are structurally related to indazoles, have been studied for their hole-transport properties in organic electronics. rsc.org The methoxy group can modulate the electronic and optical properties of these materials. rsc.org Indazole derivatives can be incorporated into donor-acceptor type low bandgap copolymers for use in organic solar cells. mdpi.com The functionalization of the 3-iodo-indazole core allows for the synthesis of a variety of structures that can be tested for their efficacy in organic electronic devices. rsc.org Similarly, the extended π-systems that can be built from this precursor suggest potential applications in the development of novel organic dyes. mdpi.com

Applications in Supramolecular Chemistry and Host-Guest Systems

The indazole scaffold possesses both hydrogen bond donor and acceptor sites, making it an interesting candidate for applications in supramolecular chemistry. mdpi.com The N2 atom of the pyrazole (B372694) ring can act as a hydrogen bond acceptor, while in N-unsubstituted indazoles, the N-H group can act as a donor. In this compound, the N1 position is blocked by a methyl group, but the N2 atom remains a potential hydrogen bond acceptor.

The aromatic nature of the indazole ring allows for π-π stacking interactions, which are fundamental in the self-assembly of supramolecular structures. By derivatizing the 3-position, it is possible to introduce recognition motifs that can selectively bind to guest molecules. While the field of indazole-based supramolecular chemistry is still developing, the structural features of derivatives of this compound make them promising candidates for the construction of novel host-guest systems and self-assembling materials.

Derivatization for the Synthesis of Structurally Diverse Indazole Analogs

The C3-iodo group is a key feature that allows for extensive derivatization of the indazole scaffold. A multitude of palladium-catalyzed cross-coupling reactions can be employed to introduce a wide variety of substituents at this position. chim.it

| Reaction Type | Coupling Partner | Catalyst/Conditions | Product Type |

| Suzuki-Miyaura Coupling | Organoboronic acids/esters | Pd catalyst, base | 3-Aryl/Vinyl-indazoles |

| Sonogashira Coupling | Terminal alkynes | Pd/Cu catalyst, base | 3-Alkynyl-indazoles |

| Heck Coupling | Alkenes | Pd catalyst, base | 3-Alkenyl-indazoles |

| Buchwald-Hartwig Amination | Amines | Pd catalyst, base | 3-Amino-indazoles |

| Stille Coupling | Organostannanes | Pd catalyst | 3-Aryl/Vinyl-indazoles |

This table presents common cross-coupling reactions applicable to 3-iodo-indazoles for the synthesis of diverse analogs.

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds and has been successfully applied to 3-iodoindazoles to synthesize 3-aryl and 3-vinyl derivatives. mdpi.comnih.govmdpi.com The Sonogashira coupling allows for the introduction of alkyne functionalities, which are themselves versatile intermediates for further transformations. researchgate.net The Heck coupling provides access to 3-alkenyl indazoles, which can be key intermediates for various pharmaceutical targets. google.comresearchgate.net Furthermore, Buchwald-Hartwig amination can be used to form 3-aminoindazole derivatives, and Stille coupling offers another route to 3-aryl and 3-vinyl indazoles. researchgate.net These reactions collectively provide a powerful toolbox for creating a vast library of structurally diverse indazole analogs from a single precursor.

Tandem Reactions and One-Pot Synthesis Strategies Involving the Compound

Modern organic synthesis emphasizes efficiency and sustainability, making tandem and one-pot reactions highly desirable. The reactivity of the 3-iodoindazole core lends itself to the development of such processes. For instance, a sequence involving a cross-coupling reaction followed by an intramolecular cyclization could be performed in a single pot to rapidly build molecular complexity.

While specific one-pot syntheses starting from this compound are not prominently reported, the concept has been applied to related systems. For example, one-pot procedures for the synthesis of functionalized pyrazoles, which share the diazole core with indazoles, have been developed using nitrile imines in cascade reactions. nih.gov Iodine-mediated tandem reactions have also been utilized for synthesizing fused heterocyclic systems. researchgate.net The development of similar one-pot strategies starting from this compound would involve, for example, a palladium-catalyzed cross-coupling followed by a spontaneous or induced cyclization of the newly introduced substituent with another part of the molecule. Such strategies significantly reduce waste and purification steps, aligning with the principles of green chemistry.

Future Directions and Challenges in Research on 3 Iodo 5 Methoxy 1 Methyl 1h Indazole

Development of More Sustainable and Atom-Economical Synthetic Pathways

A primary challenge in the synthesis of 3-Iodo-5-methoxy-1-methyl-1H-indazole and its derivatives is the development of environmentally friendly and efficient synthetic routes. Traditional methods for the synthesis of substituted indazoles often involve multiple steps, harsh reaction conditions, and the use of stoichiometric amounts of hazardous reagents, leading to significant waste generation.

Future research will likely focus on the following areas to enhance the sustainability and atom economy of the synthesis of this compound:

Catalytic C-H Activation: Direct C-H functionalization of the indazole core to introduce the iodo and methoxy (B1213986) groups would represent a significant improvement over classical methods. This approach avoids the need for pre-functionalized starting materials and reduces the number of synthetic steps.

One-Pot Syntheses: Designing one-pot procedures where multiple transformations occur in a single reaction vessel without the isolation of intermediates can significantly improve efficiency and reduce waste.

Use of Greener Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives is a key aspect of green chemistry. Research into the use of water, ionic liquids, or deep eutectic solvents for the synthesis of indazoles is an active area of investigation.

Atom-Economical Reactions: Employing reactions that maximize the incorporation of all atoms from the starting materials into the final product is crucial. researchgate.net Transition metal-catalyzed reactions that utilize both aryl groups in diaryliodonium salts are an example of a more atom-economical approach. researchgate.net

| Synthetic Strategy | Advantages | Challenges |

| Direct C-H Iodination | Fewer steps, reduced waste | Regioselectivity control, catalyst development |

| One-Pot Synthesis | Increased efficiency, less solvent waste | Compatibility of reaction conditions |

| Green Solvents | Reduced environmental impact | Solubility of reagents, reaction kinetics |

| Atom-Economical Reagents | Minimized waste, higher efficiency | Availability and cost of reagents |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique electronic and steric properties of this compound offer opportunities to explore novel reactivity and develop unprecedented chemical transformations. The interplay between the electron-donating methoxy group, the reactive iodo group, and the N-methylated indazole core can lead to unique chemical behavior.

Future research in this area may include:

Transition-Metal-Catalyzed Cross-Coupling Reactions: While the iodine at the C3 position is a well-established handle for cross-coupling reactions, there is scope for exploring novel coupling partners and catalytic systems to synthesize a wider range of derivatives.

Photoredox Catalysis: The use of visible light to initiate chemical reactions offers a mild and sustainable alternative to traditional thermal methods. Investigating the photoredox-catalyzed reactions of this compound could lead to the discovery of new transformations.

Functionalization of the Methoxy and Methyl Groups: While the iodo group is the most reactive site, developing methods for the selective functionalization of the methoxy and N-methyl groups would provide access to a broader range of derivatives with diverse properties.

Ring-Opening and Rearrangement Reactions: Exploring conditions that induce ring-opening or rearrangement of the indazole core could lead to the synthesis of novel heterocyclic scaffolds.

Advanced Applications in Emerging Fields of Chemical Synthesis

The structural features of this compound make it an attractive building block for the synthesis of functional molecules with applications in various emerging fields.

Potential future applications include:

Medicinal Chemistry: Indazole derivatives are known to exhibit a wide range of biological activities, including as kinase inhibitors for cancer therapy. researchgate.net The specific substitution pattern of this compound could be exploited to design new drug candidates with improved potency and selectivity.

Materials Science: The indazole scaffold can be incorporated into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic materials. The iodo group provides a convenient point for further elaboration to tune the electronic and photophysical properties of these materials.

Catalysis: Indazole-based ligands have been used in transition-metal catalysis. This compound can serve as a precursor for the synthesis of novel ligands with tailored steric and electronic properties for various catalytic applications.

| Field | Potential Application | Key Structural Feature |

| Medicinal Chemistry | Kinase inhibitors, anticancer agents | Indazole core, sites for diversification |

| Materials Science | OLEDs, OPVs, organic conductors | Conjugated system, tunable electronics |

| Catalysis | Ligand synthesis | Coordination sites, modifiable periphery |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound chemistry with modern technologies such as flow chemistry and automated synthesis platforms presents significant opportunities for advancing its research and application.

Flow Chemistry: Performing reactions in continuous flow reactors can offer several advantages over traditional batch synthesis, including improved safety, better reaction control, higher yields, and easier scalability. researchgate.net The development of flow-based syntheses for this compound and its derivatives would be a significant step towards its industrial production. researchgate.net

Automated Synthesis: Automated platforms can be used to rapidly synthesize and screen libraries of indazole derivatives for various applications. This high-throughput approach can accelerate the discovery of new drug candidates or materials with desired properties.

The combination of flow chemistry and automated synthesis can enable the rapid and efficient exploration of the chemical space around the this compound scaffold.

Computational Design of Novel Indazole Derivatives with Tuned Chemical Properties

Computational chemistry and in silico methods are becoming increasingly important in modern chemical research. researchgate.netnih.govnih.gov These tools can be used to predict the properties and reactivity of molecules before they are synthesized in the laboratory, saving time and resources.

Future research on this compound will likely involve:

Predicting Reactivity and Reaction Outcomes: Density Functional Theory (DFT) and other computational methods can be used to model reaction mechanisms and predict the regioselectivity and stereoselectivity of reactions involving this compound.

Designing Molecules with Specific Properties: In silico screening and molecular docking can be used to design indazole derivatives with high affinity for specific biological targets or with desired electronic properties for materials science applications. ijper.org

| Computational Method | Application | Predicted Property |

| Density Functional Theory (DFT) | Reaction mechanism studies | Activation energies, reaction pathways |

| Molecular Docking | Drug discovery | Binding affinity, binding mode |

| Quantitative Structure-Activity Relationship (QSAR) | Medicinal chemistry | Biological activity |

| Time-Dependent DFT (TD-DFT) | Materials science | Electronic absorption and emission spectra |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.